5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline
Overview
Description
5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C18H19ClN4O3 and its molecular weight is 374.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.1145682 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Properties
Several studies have focused on synthesizing derivatives of piperazine and examining their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including structures incorporating piperazine units, and tested them for antimicrobial activities. Some of these compounds displayed good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Synthesis and Structural Studies
Research on the synthesis and structure-activity relationships of piperazine derivatives has been extensive. For example, a study by Matsumoto et al. (1984) detailed the synthesis of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, highlighting the introduction of N-substituted or unsubstituted 1-piperazinyl groups as C-7 variants. This work led to the discovery of enoxacin, showcasing potent in vitro antibacterial activity (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).
Pharmacological Potential
Piperazine derivatives have also been studied for their potential pharmacological properties. For instance, research by Vaatstra et al. (1981) identified Du 24565, a quipazine derivative and potent selective serotonin uptake inhibitor, demonstrating significant pharmacological utility (Vaatstra, Deiman-Van Aalst, & Eigeman, 1981).
Chemical Synthesis and Reaction Studies
The synthesis of piperazine-based compounds and their reactions have been a subject of interest. Al-Deeb et al. (2013) synthesized novel pyrimidine-5-carbonitriles, including derivatives with 1-substituted piperazines, and evaluated their antimicrobial activity, indicating the chemical versatility and biological relevance of these structures (Al-Deeb, Al-Turkistani, Al-Abdullah, El‐Brollosy, Habib, & El-Emam, 2013).
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-20-16-12-15(5-6-17(16)23(25)26)21-7-9-22(10-8-21)18(24)13-3-2-4-14(19)11-13/h2-6,11-12,20H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFVVBSPSLDEGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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